Carbifene
Overview
Description
Carbifene is a chemical compound that belongs to the class of carbenes. Carbenes are molecules containing a neutral carbon atom with a valence of two and two unshared valence electrons. They are highly reactive intermediates in organic chemistry and can exist in singlet or triplet states depending on their electronic configuration .
Preparation Methods
Carbifene can be synthesized through various methods, including:
From Diazo Compounds: This method involves the decomposition of diazo compounds using photolytic, thermal, or transition metal-catalyzed methods.
Bamford-Stevens Reaction: In aprotic solvents, this reaction produces carbenes, while in protic solvents, it produces carbenium ions.
Fischer Route: This involves the generation of carbenes from diazocompounds using metal catalysts such as rhodium and copper.
Chemical Reactions Analysis
Carbifene undergoes various types of chemical reactions, including:
Cyclopropanation: This reaction involves the addition of this compound to alkenes to form cyclopropanes.
C-H Insertion: This compound can insert into C-H bonds, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include transition metal catalysts, photolytic or thermal conditions, and various solvents. The major products formed from these reactions include cyclopropanes, new carbon-carbon bonds, and oxidized or reduced carbene derivatives .
Scientific Research Applications
Carbifene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of carbifene involves its high reactivity due to the presence of a divalent carbon atom with two unshared valence electrons. This makes this compound highly reactive and capable of forming new bonds with other molecules. The molecular targets and pathways involved in this compound’s mechanism of action include its interaction with alkenes, C-H bonds, and various functional groups, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Carbifene can be compared with other similar compounds, such as:
Carbenes: Like this compound, carbenes are highly reactive intermediates with a divalent carbon atom.
Carbynes: Carbynes are another class of reactive intermediates with a trivalent carbon atom. .
N-Heterocyclic Carbenes: These are a subclass of carbenes that contain a nitrogen atom in the ring structure.
This compound’s uniqueness lies in its specific reactivity and the types of products it forms, making it a valuable intermediate in various chemical reactions and applications.
Biological Activity
Carbifene, a compound belonging to the class of carbazole derivatives, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is primarily recognized for its role as an antagonist of the estrogen receptor. It has been studied for its potential applications in treating hormone-dependent cancers, particularly breast cancer. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Estrogen Receptor Antagonism : this compound binds to estrogen receptors, inhibiting estrogen-mediated signaling pathways that are often implicated in the proliferation of hormone-sensitive tumors .
- Antioxidative Properties : The compound has shown antioxidative effects, which may protect cells from oxidative stress and reduce inflammation-related damage .
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuronal injury .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Antitumor Activity
In a study conducted on breast cancer cell lines, this compound demonstrated significant antitumor activity by inhibiting cell proliferation and inducing apoptosis. The study highlighted its potential as a therapeutic agent in managing estrogen receptor-positive breast cancer .
Case Study 2: Neuroprotective Effects
A recent investigation assessed the neuroprotective effects of this compound in animal models subjected to glutamate-induced neurotoxicity. Results indicated that this compound treatment significantly reduced neuronal death and improved cognitive functions, suggesting its potential role in treating neurodegenerative disorders .
Research Findings
Recent research has focused on the synthesis of various derivatives of this compound to enhance its biological activity and reduce potential side effects. Studies have shown that modifications at specific positions on the carbazole ring can lead to compounds with improved potency against cancer cell lines and enhanced neuroprotective properties.
- Synthesis of Derivatives : A series of N-substituted carbazole derivatives were synthesized, showing varying degrees of activity against different cancer cell lines. Notably, compounds with electron-donating groups exhibited increased anticancer activity due to enhanced receptor binding affinity .
- Neuroprotective Mechanisms : Investigations into the mechanisms underlying the neuroprotective effects revealed that this compound may modulate glutamate receptors and reduce calcium influx into neurons, thereby preventing excitotoxicity .
Properties
CAS No. |
15687-16-8 |
---|---|
Molecular Formula |
C28H34N2O2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H34N2O2/c1-4-32-28(25-16-10-6-11-17-25,26-18-12-7-13-19-26)27(31)30(3)23-22-29(2)21-20-24-14-8-5-9-15-24/h5-19H,4,20-23H2,1-3H3 |
InChI Key |
NQIZDFMZAXUZCZ-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3 |
Key on ui other cas no. |
15687-16-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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